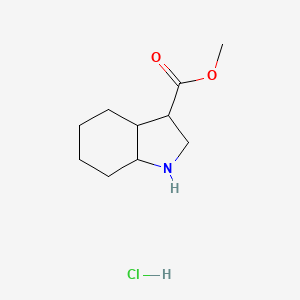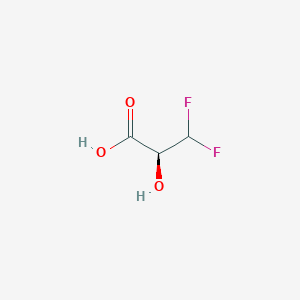
(2S)-3,3-difluoro-2-hydroxypropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-difluoro-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a suitable precursor, such as a fluorinated aldehyde. The reaction typically involves the use of chiral catalysts to ensure the desired stereochemistry. For example, a six-step enantioselective synthesis can be employed, which includes key steps such as the Horner–Wadsworth–Emmons reaction and the diastereoselective addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production of (2S)-3,3-difluoro-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening methods and advanced catalytic processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols .
Aplicaciones Científicas De Investigación
(2S)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fluorinated compounds with specific properties for various industrial applications
Mecanismo De Acción
The mechanism by which (2S)-3,3-difluoro-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include key metabolic processes where the compound can modulate enzyme activity and influence biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar structural features.
(2S)-2-hydroxyoctanoic acid: Another hydroxy acid with comparable properties.
Uniqueness
(2S)-3,3-difluoro-2-hydroxypropanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical behaviors .
Propiedades
Número CAS |
1824668-09-8 |
|---|---|
Fórmula molecular |
C3H4F2O3 |
Peso molecular |
126.06 g/mol |
Nombre IUPAC |
(2S)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8)/t1-/m1/s1 |
Clave InChI |
XHZVULXGMGJDID-PVQJCKRUSA-N |
SMILES isomérico |
[C@@H](C(F)F)(C(=O)O)O |
SMILES canónico |
C(C(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)

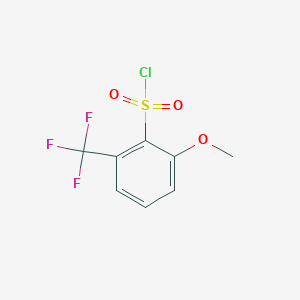
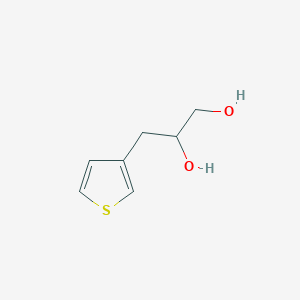
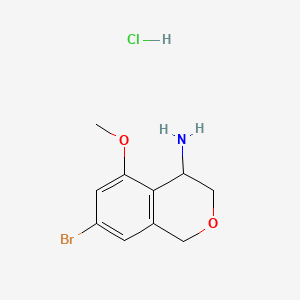

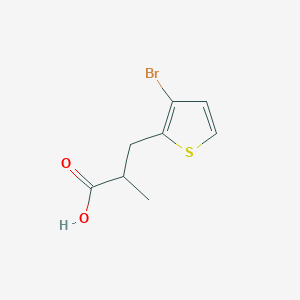
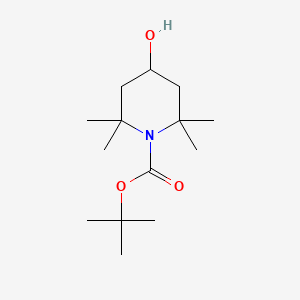
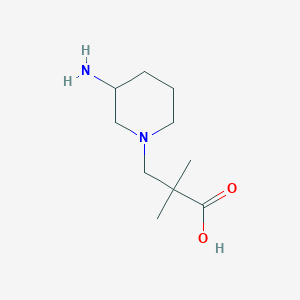
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
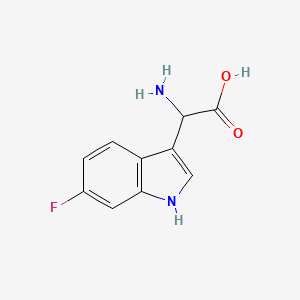
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
